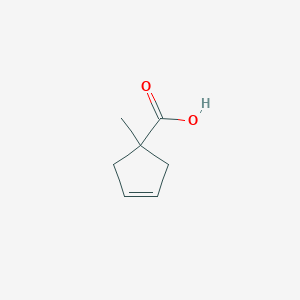
1-Methylcyclopent-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methylcyclopent-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2 . It is used as an intermediate in the production of various other compounds .
Molecular Structure Analysis
The molecular structure of 1-Methylcyclopent-3-ene-1-carboxylic acid consists of a cyclopentene ring with a methyl group and a carboxylic acid group attached . The exact structure can be determined using various spectroscopic techniques.
Chemical Reactions Analysis
The chemical reactions involving 1-Methylcyclopent-3-ene-1-carboxylic acid are complex and can vary depending on the conditions and the presence of other reactants . Detailed analysis of these reactions can be found in various scientific publications .
Physical And Chemical Properties Analysis
1-Methylcyclopent-3-ene-1-carboxylic acid is a clear colorless to slightly yellow liquid . It has a molecular weight of 126.15 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, and solubility can be determined experimentally .
Scientific Research Applications
Building Blocks for Bifunctional Cyclic Trifluoromethyl Compounds
1-Methylcyclopent-3-ene-1-carboxylic acid derivatives, particularly 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid, have been synthesized and applied as new trifluoromethylated cyclic building blocks. These derivatives are synthesized from either pentafluorodithiopropanoic ester or trifluoropropanoic acid, highlighting their versatility and potential in organic synthesis. The derivatives serve as platforms for producing various difunctional trifluoromethylcyclopentane derivatives, indicating their utility in developing multifaceted organic compounds (Grellepois et al., 2012).
Nucleophilic Catalysis in Esterification
The compound has been involved in nucleophilic catalysis, particularly in the esterification of carboxylic acids with dimethyl carbonate (DMC). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is found to be an effective nucleophilic catalyst in this reaction, with a proposed mechanism involving N-acylation of DBU with DMC to form a carbamate intermediate. This discovery is significant for synthesizing methyl esters containing acid-sensitive functionalities, demonstrating the compound's role in facilitating complex chemical transformations (Shieh et al., 2002).
Efficient Synthesis of Valuable Intermediates
1-Methylcyclopent-3-ene-1-carboxylic acid derivatives have also been efficiently synthesized on a multigram scale. One notable synthesis is that of 1-aminocyclopent-3-ene-1-carboxylic acid, which demonstrates a high overall yield of 80%. The process leverages the high reactivity and accessibility of the starting materials, showcasing the compound's importance in producing valuable intermediates for further chemical applications (Casabona & Cativiela, 2006).
Functionalization with Polar Groups
Research has explored the functionalization of certain siloxanes (e.g., 1,3-divinyltetramethyldisiloxane) with carboxyl groups by adding 1-Methylcyclopent-3-ene-1-carboxylic acid derivatives, indicating the compound's utility in introducing polar functionalities. This functionalization imparts amphiphilic character to the resulting compounds, suggesting potential applications in creating self-assembling materials and solvent-free liquid electrolytes (Turcan-Trofin et al., 2019).
properties
IUPAC Name |
1-methylcyclopent-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNHBZBGAUUXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopent-3-ene-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

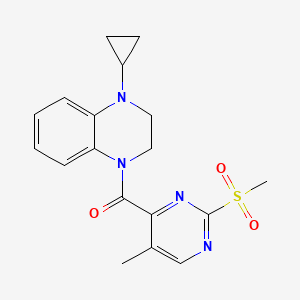
![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)
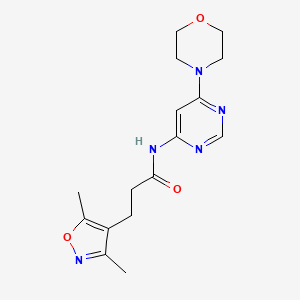
![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2635367.png)
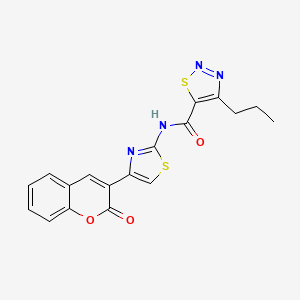
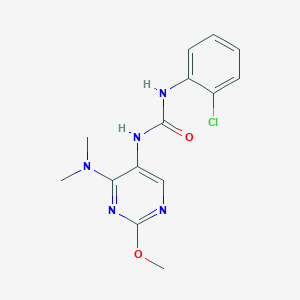

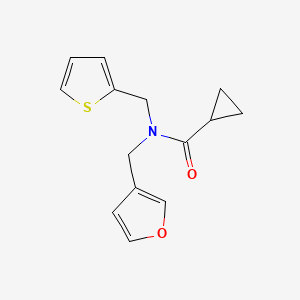
![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)
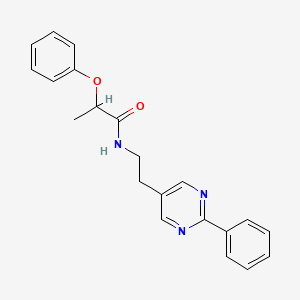
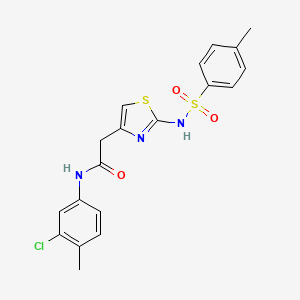
![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)